Cas no 219998-30-8 (2,4,6-Trifluoroanisole)

2,4,6-Trifluoroanisole is a fluorinated aromatic ether with the molecular formula C₇H₅F₃O. It is characterized by the presence of three fluorine atoms symmetrically positioned on the benzene ring, enhancing its electron-withdrawing properties and chemical reactivity. This compound is commonly employed as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of fluorinated active ingredients. Its stability under mild conditions and compatibility with various reaction schemes make it a valuable building block for fine chemical applications. The trifluoromethyl and methoxy substituents contribute to its unique electronic profile, facilitating selective functionalization in organic synthesis.
2,4,6-Trifluoroanisole structure
2,4,6-Trifluoroanisole structure
Product Name:2,4,6-Trifluoroanisole
CAS No:219998-30-8
MF:C7H5F3O
MW:162.109212636948
MDL:MFCD01631502
CID:92465
PubChem ID:2776945
Update Time:2025-10-31

2,4,6-Trifluoroanisole Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Trifluoro-2-methoxybenzene
    • 2,4,6-Trifluoroanisole
    • Benzene, 1,3,5-trifluoro-2-Methoxy- (9CI)
    • DTXSID90380303
    • MFCD01631502
    • CS-0186290
    • D97445
    • AKOS006228219
    • A815820
    • 1, 3, 5-trifluoro-2-methoxybenzene
    • SCHEMBL443415
    • 219998-30-8
    • Benzene,1,3,5-trifluoro-2-methoxy-(9ci)
    • 1,3,5-trifluoro-2-methoxy-benzene
    • JS-4216
    • FT-0676265
    • MDL: MFCD01631502
    • Inchi: 1S/C7H5F3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
    • InChI Key: ZLRIBYUOFAKHEF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1OC)F)F

Computed Properties

  • Exact Mass: 162.02900
  • Monoisotopic Mass: 162.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2A^2
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.285
  • Boiling Point: 158.6°C at 760 mmHg
  • Flash Point: 35°(95°F)
  • Refractive Index: 1.4400
  • PSA: 9.23000
  • LogP: 2.11250

2,4,6-Trifluoroanisole Security Information

  • Hazardous Material transportation number:UN3271
  • HazardClass:3
  • PackingGroup:III
  • Safety Term:3
  • Packing Group:III

2,4,6-Trifluoroanisole Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,4,6-Trifluoroanisole Pricemore >>

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2,4,6-Trifluoroanisole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:219998-30-8)2,4,6-Trifluoroanisole
Order Number:A815820
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):250.0
Email:sales@amadischem.com

Additional information on 2,4,6-Trifluoroanisole

Introduction to 2,4,6-Trifluoroanisole (CAS No. 219998-30-8) and Its Emerging Applications in Chemical Biology

2,4,6-Trifluoroanisole, identified by the Chemical Abstracts Service Number (CAS No.) 219998-30-8, is a fluorinated aromatic ether that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This compound, characterized by a benzene ring substituted with three fluorine atoms at the 2, 4, and 6 positions in addition to a methoxy group, exhibits distinct chemical reactivity and functional versatility. The introduction of fluorine atoms into the aromatic core not only modifies its electronic distribution but also enhances its stability and lipophilicity, making it a valuable scaffold for pharmaceutical and agrochemical applications.

The synthesis and characterization of 2,4,6-Trifluoroanisole have been extensively studied to understand its role in organic transformations and biological interactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound through fluorination reactions of anisole derivatives. These methods often involve catalytic processes that introduce fluorine atoms with high selectivity, minimizing side reactions and improving yield. The compound’s stability under various reaction conditions has made it a preferred choice for researchers exploring novel synthetic pathways.

In the realm of chemical biology, 2,4,6-Trifluoroanisole has been investigated for its potential as a ligand in drug discovery. Its ability to interact with biological targets such as enzymes and receptors stems from the electron-withdrawing nature of the fluorine substituents, which modulate its binding affinity. Studies have shown that derivatives of 2,4,6-Trifluoroanisole exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and inflammatory diseases. The fluorine atoms enhance the compound’s bioavailability by reducing metabolic degradation, thereby prolonging its therapeutic efficacy.

One of the most compelling aspects of 2,4,6-Trifluoroanisole is its role in developing fluorescent probes for biochemical assays. The compound’s aromatic structure and fluorine substitution make it an excellent candidate for fluorescence quenching or enhancement applications. Researchers have leveraged these properties to create sensitive detectors for metal ions and reactive oxygen species in biological systems. Such probes are crucial for understanding cellular processes and diagnosing diseases at the molecular level.

The pharmaceutical industry has also explored 2,4,6-Trifluoroanisole as a building block for more complex drug molecules. Its structural motif is incorporated into libraries of compounds screened for pharmacological activity. For instance, modifications at the methoxy or fluoro positions have led to the discovery of novel agents with antimicrobial and anti-cancer properties. The compound’s versatility allows chemists to fine-tune its pharmacokinetic profile by adjusting substituents while maintaining core structural integrity.

From an agrochemical perspective, 2,4,6-Trifluoroanisole derivatives have shown promise as intermediates in pesticide formulations. The fluorinated aromatic ring contributes to the compounds’ resistance to environmental degradation, ensuring prolonged activity in crop protection applications. Additionally, the methoxy group provides a handle for further functionalization, enabling the development of next-generation agrochemicals with improved safety profiles.

The spectroscopic properties of 2,4,6-Trifluoroanisole make it useful in analytical chemistry for identifying and quantifying trace amounts of this compound in environmental and biological samples. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are particularly effective in elucidating its structure and monitoring its interactions with other molecules. These analytical tools are essential for ensuring the purity and consistency of 2,4,6-Trifluoroanisole across different applications.

Recent research has also highlighted the compound’s potential in material science, where it serves as a precursor for advanced polymers with enhanced thermal stability and electrical conductivity. The fluorine atoms contribute to these materials’ resistance to chemical attack and their ability to function under extreme conditions. Such developments underscore the broad utility of 2,4,6-Trifluoroanisole beyond traditional pharmaceuticals.

In conclusion, 2 ,4 ,6 -Trifluoroanisole (CAS No . 219998-30-8) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications in drug discovery, fluorescent probing, agrochemical development, material science, and analytical chemistry . As research continues to uncover new possibilities, 2 ,4 ,6 -Trifluoroanisole is poised to remain at forefront of innovation in chemical biology .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:219998-30-8)2,4,6-Trifluoroanisole
A815820
Purity:99%
Quantity:10g
Price ($):250.0
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